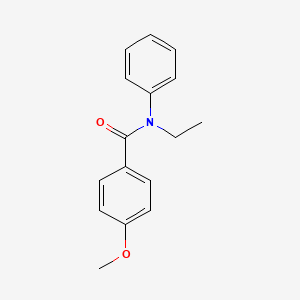

N-ethyl-4-methoxy-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of N-ethyl-4-methoxy-N-phenylbenzamide and its derivatives involves various chemical reactions, often starting from simpler benzamide compounds or through direct functionalization of benzamide backbones. Studies on related compounds have explored modifications to the benzamide group, introduction of substituents on the phenyl ring, and variations in the alkyl chain length connecting the benzamide moiety to other functional groups, highlighting the versatility and complexity of synthesizing these compounds (Perrone et al., 2000).

Molecular Structure Analysis The molecular structure of N-ethyl-4-methoxy-N-phenylbenzamide derivatives has been characterized using various analytical techniques. Crystallographic studies provide insight into the conformation, crystal packing, and intermolecular interactions of these compounds, which can significantly influence their physical and chemical properties. For instance, the molecular structure of closely related compounds has been determined by single-crystal X-ray diffraction, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties N-ethyl-4-methoxy-N-phenylbenzamide compounds undergo various chemical reactions, including amidoalkylation, which is essential for introducing new functional groups and modifying the compound's structure for specific applications. The ability of these compounds to participate in different chemical reactions highlights their chemical versatility and potential for generating a wide range of derivatives with diverse properties (Ben-Ishai et al., 1977).

Physical Properties Analysis The physical properties of N-ethyl-4-methoxy-N-phenylbenzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Studies on related compounds have explored how modifications to the molecular structure affect these physical properties (Manolov & Maichle‐Moessmer, 2007).

Chemical Properties Analysis The chemical properties of N-ethyl-4-methoxy-N-phenylbenzamide, such as reactivity, stability, and functional group compatibility, are essential for its application in synthesis and drug design. Research into similar compounds has provided insights into how structural modifications impact these properties, offering valuable information for the development of new benzamide derivatives with desired chemical behaviors (Mohammed et al., 1997).

Aplicaciones Científicas De Investigación

Chromatographic Analysis

N-ethyl-4-methoxy-N-phenylbenzamide, due to its structural characteristics, has been the subject of studies in chromatographic analysis. For example, research on reversed-phase liquid chromatographic retention of N-ethylbenzamides with various substituents has helped understand the elution characteristics of these compounds. Such studies are fundamental for quantitative structure-retention relationships, aiding in the refinement of chromatographic methods for analyzing complex mixtures (Lehtonen, 1983).

Radiolabeled Compounds for PET Imaging

N-ethyl-4-methoxy-N-phenylbenzamide derivatives have been utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, is a 5-HT1A antagonist used in PET studies to investigate the serotonergic neurotransmission in various animal models and humans. This research highlights the compound's potential in neuroimaging, especially for studying conditions affecting the serotonin system (Plenevaux et al., 2000; Plenevaux et al., 2000).

Pharmacological and Biophysical Studies

Further applications of N-ethyl-4-methoxy-N-phenylbenzamide and its derivatives can be seen in pharmacological and biophysical research. For example, studies on antiemetic drugs like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate have examined their physicochemical properties, such as molar refractivity and polarizability, in various solutions. These studies contribute to our understanding of the drug's interaction with biological systems and its pharmacological properties (Sawale et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-4-methoxy-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWRQACQHVYDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-methoxy-N-phenylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)